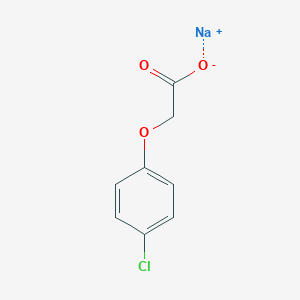

Sodium 4-chlorophenoxyacetate

Description

Contextualization within Plant Hormone Research

Plant hormones, or phytohormones, are signaling molecules that, at very low concentrations, regulate a wide array of physiological and developmental processes in plants. nih.gov Auxins, in particular, are crucial for controlling cell division, elongation, and differentiation. ontosight.aimedchemexpress.com Phenoxyacetic acid derivatives, including Sodium 4-chlorophenoxyacetate (B1230714), are synthetic molecules developed to mimic the physiological effects of natural auxins. medchemexpress.complant-growth-regulator.com Their primary role in research and agriculture is to act as plant growth regulators. plant-growth-regulator.com They can stimulate cell division and tissue differentiation, promote the setting and expansion of fruit, induce parthenocarpy (the development of fruit without fertilization), and prevent the premature dropping of flowers and fruit. ivypanda.complant-growth-regulator.com

Role as a Synthetic Auxin Analog

Sodium 4-chlorophenoxyacetate, the sodium salt of 4-chlorophenoxyacetic acid (4-CPA), is a prominent member of this chemical family. nih.govbcpcpesticidecompendium.org It is frequently used in research and applications because its salt form is more soluble in water than the parent acid. ontosight.aiplant-growth-regulator.com As a synthetic auxin analog, it mimics the action of endogenous auxins to regulate gene expression and modulate plant cell division and differentiation. medchemexpress.commedchemexpress.com

Recent academic research has elucidated the molecular mechanism of its action. Studies have shown that phenoxyacetic acid derivatives, specifically including 4-CPA, are transported across the plant cell membrane by PIN-FORMED (PIN) auxin transporters. au.dknih.gov This indicates that these synthetic molecules utilize the same fundamental cellular export machinery as the principal endogenous auxin, IAA, to exert their effects within the plant. nih.govresearchgate.net

Detailed Research Findings

The functional properties of this compound are substantiated by its chemical characteristics and observed effects in controlled studies.

Table 1: Chemical and Physical Properties of this compound This table outlines the key identifiers and properties of the compound.

| Property | Value | Source(s) |

| Chemical Name | Sodium 2-(4-chlorophenoxy)acetate | bcpcpesticidecompendium.org |

| Common Name | This compound; 4-CPA-sodium | medchemexpress.combcpcpesticidecompendium.org |

| CAS Number | 13730-98-8 | bcpcpesticidecompendium.org |

| Molecular Formula | C₈H₆ClNaO₃ | bcpcpesticidecompendium.org |

| Appearance | White crystalline solid | ontosight.ai |

| Solubility | Soluble in water | ontosight.aichembk.com |

Table 2: Research Findings on the Effect of this compound on Mulberry (Morus alba L.) Growth A study investigating the exogenous application of 5 mg/L this compound on mulberry seedlings demonstrated significant growth promotion compared to an untreated control group.

| Growth Parameter | Observation | Source(s) |

| New Shoots | Significantly increased number | nih.govresearchgate.netnih.gov |

| Buds | Significantly increased number | nih.govresearchgate.netnih.gov |

| Leaf Fresh Weight | Significantly increased | nih.govresearchgate.netnih.gov |

| Leaf Area | Significantly increased | nih.govresearchgate.netnih.gov |

Table 3: Effect of this compound on Flavonoid Biosynthesis in Mulberry (Morus alba L.) The same study also revealed that treatment with 5 mg/L this compound not only promoted growth but also enhanced the production of valuable secondary metabolites and influenced the expression of genes related to their synthesis. nih.govresearchgate.netnih.gov

| Parameter | Finding | Source(s) |

| Secondary Metabolites | Significantly increased content of rutin, isoquercitrin, astragalin, and chlorogenic acid. | nih.govnih.gov |

| Gene Expression | Strongly induced the expression of genes involved in the flavonoid biosynthesis pathway, including phenylalanine ammonia-lyase (PAL), chalcone (B49325) synthase (CHS), and 4-coumarate-CoA ligase (4CL). | nih.govresearchgate.netnih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

13730-98-8 |

|---|---|

Molecular Formula |

C8H7ClNaO3 |

Molecular Weight |

209.58 g/mol |

IUPAC Name |

sodium;2-(4-chlorophenoxy)acetate |

InChI |

InChI=1S/C8H7ClO3.Na/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H,10,11); |

InChI Key |

PEZJICHLRCIEOF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OCC(=O)[O-])Cl.[Na+] |

Isomeric SMILES |

C1=CC(=CC=C1OCC(=O)[O-])Cl.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)O)Cl.[Na] |

Other CAS No. |

13730-98-8 |

Related CAS |

122-88-3 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for 4-Chlorophenoxyacetic Acid

The industrial and laboratory-scale production of 4-chlorophenoxyacetic acid primarily relies on two well-established chemical reactions: condensation reactions involving phenol (B47542) derivatives and the direct chlorination of phenoxyacetic acid.

Condensation Reactions with Phenol Derivatives

A primary and widely utilized method for synthesizing 4-chlorophenoxyacetic acid is through a condensation reaction, specifically the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion.

Table 1: Key Reactants in Williamson Ether Synthesis for 4-Chlorophenoxyacetic Acid

| Reactant | Role |

| 4-Chlorophenol | Starting phenol derivative |

| Sodium Hydroxide | Base for deprotonation |

| Chloroacetic Acid | Alkylating agent |

Chlorination of Phenoxyacetic Acid Precursors

An alternative synthetic route involves the direct chlorination of a phenoxyacetic acid precursor. In this method, phenoxyacetic acid is reacted with a chlorinating agent. The substitution of a chlorine atom onto the phenyl ring is an electrophilic aromatic substitution reaction.

The reaction conditions, including the choice of solvent and catalyst, are crucial for achieving high selectivity for the desired para-substituted product, 4-chlorophenoxyacetic acid. Common chlorinating agents include elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂). The reaction is often carried out in a solvent such as glacial acetic acid. The presence of acetic anhydride may also be used. researchgate.net Controlling the reaction temperature, typically between 60-65°C, and the rate of chlorine addition is essential to optimize the yield of the target compound and minimize the formation of other isomers, such as 2,4-dichlorophenoxyacetic acid. researchgate.net

Development of Advanced Chemical Derivatives

To enhance the properties and controlled delivery of 4-chlorophenoxyacetate (B1230714), significant research has focused on the development of advanced chemical derivatives. These include formulating it into organo-inorganic nanohybrids, studying its metal complexes, and synthesizing novel conjugates for modulated release.

Organo-Inorganic Nanohybrid Formulations

A promising approach for the controlled release of 4-chlorophenoxyacetate involves its incorporation into organo-inorganic nanohybrids, particularly those based on Layered Double Hydroxides (LDHs). LDHs, also known as hydrotalcite-like compounds, are anionic clays with a layered structure capable of hosting various anions in their interlayer spaces.

The 4-chlorophenoxyacetate anion can be intercalated into the LDH structure through methods like co-precipitation. researchgate.net In this process, an aqueous solution containing metal salts (e.g., calcium nitrate and aluminum nitrate) is mixed with a solution of sodium 4-chlorophenoxyacetate. researchgate.net By carefully controlling the pH, the LDH layers precipitate with the 4-chlorophenoxyacetate anions trapped between them. Characterization using techniques such as Powder X-ray Diffraction (PXRD) confirms the successful intercalation by showing an increase in the basal spacing of the LDH layers. researchgate.net These nanohybrid formulations can protect the active compound from degradation and allow for its slow and sustained release, which is governed by anion exchange with other ions present in the surrounding environment.

Table 2: Characterization Data for a 4-CPA-CaAl LDH Nanocomposite

| Parameter | Value | Significance |

| Initial LDH Basal Spacing | 8.54 Å | Corresponds to interlayer nitrate and water molecules |

| Nanocomposite Basal Spacing | 9.98 Å | Increased spacing confirms intercalation of 4-CPA |

| Synthesis Method | Co-precipitation | A common and effective method for LDH intercalation |

| Data derived from a study on Calcium-Aluminium LDH intercalated with 4-CPA. researchgate.net |

Metal Complexation Studies

The carboxylate group of 4-chlorophenoxyacetic acid readily participates in coordination with metal ions, leading to the formation of various metal complexes with diverse structural and chemical properties. The study of these complexes is crucial for understanding their potential applications in various fields.

Research has shown that 4-chlorophenoxyacetic acid can form complexes with a range of metal ions, including transition metals and lanthanides. For example, lanthanide complexes with related chlorophenoxyacetate ligands have been synthesized and characterized, often revealing one-dimensional polymer structures where the metal atoms are bridged by the carboxylate groups. researchgate.net The coordination environment of the metal center is influenced by the specific metal ion and the presence of other co-ligands. Spectroscopic techniques such as FT-IR and UV-Vis, along with single-crystal X-ray diffraction, are used to elucidate the structure and bonding within these complexes. The coordination can involve not only the carboxylate oxygen atoms but also the ether oxygen, leading to varied coordination modes and geometries, such as distorted octahedral or square pyramidal structures. researchgate.net

Novel Conjugate Synthesis for Modulated Release

To achieve more sophisticated control over the release profile of 4-chlorophenoxyacetic acid, researchers are exploring the synthesis of novel conjugates. This strategy involves covalently linking the 4-chlorophenoxyacetic acid molecule to a larger carrier molecule, such as a polymer or a biopolymer, through a labile bond.

One promising approach is the formation of polymer-drug conjugates. For instance, polymers like polyethylene glycol (PEG) or natural polymers such as chitosan can be used as the carrier backbone. nih.govnih.gov The conjugation is typically achieved by forming an ester or amide linkage between the carboxylic acid group of 4-chlorophenoxyacetic acid and a functional group on the polymer (e.g., a hydroxyl or amine group). The release of the active molecule from the conjugate is then controlled by the hydrolysis of this linkage, which can be designed to be sensitive to specific environmental triggers like pH. nih.gov For example, a pyridinium-functionalized chitosan derivative has been shown to effectively adsorb and control the release of the similar 2,4-dichlorophenoxyacetic acid, with release being influenced by both pH and ionic strength. nih.gov This approach offers the potential to create "smart" delivery systems that release the active compound in a targeted and sustained manner.

Synthesis of Novel Analogs for Structure-Activity Relationship Studies

The synthesis of 4-chlorophenoxyacetic acid itself typically involves the reaction of 4-chlorophenol with a chloroacetic acid derivative in the presence of a base herts.ac.uk. This fundamental reaction provides a scaffold that can be readily modified at several key positions to generate a library of analogs for SAR analysis.

General Synthetic Strategies for Analog Development

The primary sites for chemical modification on the 4-chlorophenoxyacetic acid molecule include the carboxylic acid group, the aromatic ring, and the ether linkage.

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a critical feature for the auxin-like activity of phenoxyacetic acids. Esterification and amidation of this group are common synthetic strategies to explore the impact of charge, lipophilicity, and steric bulk on activity. The synthesis of various esters and amides can be achieved through standard condensation reactions. For instance, the synthesis of 2,4-D esters, a related phenoxyacetic acid herbicide, has been reported using methods that could be adapted for 4-CPA rsc.org.

Substitution on the Aromatic Ring: The position and nature of substituents on the phenyl ring play a crucial role in determining the herbicidal and plant growth regulatory activity. While the parent compound has a chlorine atom at the 4-position, the synthesis of analogs with different substituents (e.g., methyl, nitro, methoxy groups) or multiple substitutions at other positions (2, 3, 5, and 6) can provide valuable insights into the electronic and steric requirements for receptor binding and biological response. For example, the related compound (4-chloro-2-methylphenoxy)acetic acid (MCPA) is a widely used herbicide, highlighting the impact of additional ring substitution nih.gov.

Alterations to the Ether Linkage: The ether linkage connecting the phenoxy ring to the acetic acid side chain is another potential site for modification. Replacing the oxygen atom with sulfur (to form a thioether) or selenium has been explored in related auxin analogs. For instance, the synthesis of 2,4-dichlorophenylselenoacetic acid, a seleniated analog of 2,4-D, resulted in a more powerful synthetic auxin, suggesting that such modifications can significantly enhance biological activity researchgate.net.

Structure-Activity Relationship Insights from Related Compounds

The following table summarizes the general structural features and their expected influence on the auxin-like activity based on studies of related phenoxyacetic acids.

| Structural Modification | Rationale for Synthesis | Expected Impact on Activity |

| Esterification of Carboxylic Acid | To increase lipophilicity and potentially enhance uptake by plants. | Can modulate activity; often, esters are pro-herbicides that are hydrolyzed to the active acid form within the plant. |

| Amidation of Carboxylic Acid | To alter polarity and hydrogen bonding potential. | May lead to compounds with different selectivity or altered biological persistence. |

| Varying Ring Substituents | To probe the electronic and steric requirements of the target receptor. | The type, number, and position of substituents can drastically alter activity and selectivity. For example, the addition of a methyl group at the 2-position of 4-CPA creates the more active herbicide MCPA nih.gov. |

| Modification of the Ether Linkage | To investigate the role of the heteroatom in the side chain. | Replacement of oxygen with selenium has been shown to increase auxin activity in related compounds researchgate.net. |

Table 1: General Structure-Activity Relationship Considerations for 4-CPA Analogs

Detailed research findings from a systematic study involving the synthesis and biological evaluation of a comprehensive library of novel this compound analogs would be invaluable for the rational design of new plant growth regulators with improved properties. Such studies would involve synthesizing derivatives with systematic variations and then subjecting them to a battery of bioassays to quantify their effects on various plant processes.

Mechanistic Investigations of Biological Activity in Plant Systems

Auxin-Mimicking Signal Transduction Pathways

As a synthetic auxin, Sodium 4-chlorophenoxyacetate (B1230714) operates by hijacking the natural auxin signaling pathways. This mimicry allows it to regulate the expression of various genes and control fundamental cellular processes like division and differentiation nih.gov. The physiological role of 4-chlorophenoxyacetic acid (4-CPA), the active component, is similar to that of endogenous auxin, stimulating cell division and tissue differentiation to influence plant growth and development ucanr.edu.

At the cellular and tissue levels, the application of Sodium 4-chlorophenoxyacetate elicits several distinct responses. It is known to stimulate the expansion of ovaries and prevent the formation of the abscission layer, which is a layer of cells that leads to the shedding of plant parts like leaves, flowers, and fruits ucanr.edufrontiersin.org. This action effectively prevents the dropping of flowers and fruits, thereby promoting fruit set ucanr.eduresearchgate.netfrontiersin.org.

Table 1: Cellular and Tissue-Level Responses to this compound in Mulberry (Morus alba L.)

| Observed Response | Effect | Reference |

| Growth Promotion | Increased shoot number, bud number, leaf fresh weight, and leaf area. | Current time information in Los Angeles, CA, US. |

| Herbicidal Effect | Wilting and shedding of buds, sharp decrease in leaf number. | Current time information in Los Angeles, CA, US. |

| Epinastic Effect | Downward bending and distortion of leaves at high concentrations. | Current time information in Los Angeles, CA, US. |

This compound does not act in isolation; its application influences the synthesis and balance of other endogenous plant hormones. Studies have shown that its parent compound, 4-CPA, can induce the synthesis of indole-3-acetic acid (IAA), the most common natural auxin, in tomato ovaries, which contributes to the maturation of parthenocarpic fruits Current time information in Los Angeles, CA, US..

The application of an exogenous auxin like 4-CPA can trigger changes in the levels of other internal hormones, which then work together to regulate plant processes Current time information in Los Angeles, CA, US.. At high, herbicidal concentrations, synthetic auxins are known to induce the production of ethylene and abscisic acid (ABA) researchgate.netiwate-u.ac.jp. This hormonal cascade is linked to the processes of senescence, inhibited growth, and ultimately, plant death researchgate.netiwate-u.ac.jp. Furthermore, 4-CPA plays a role in regulating the synthesis of flavonoids, and it is suggested that the changes it causes in other endogenous hormones synergistically regulate the accumulation of these secondary metabolites Current time information in Los Angeles, CA, US..

The movement of auxin throughout a plant is tightly controlled by specialized influx and efflux carrier proteins that facilitate polar auxin transport wikipedia.org. Recent research has revealed that phenoxyacetic acid herbicides, including 4-chlorophenoxyacetic acid (4-CPA), utilize the same export machinery as endogenous auxins nih.gov.

Specifically, 4-CPA has been identified as a substrate for PIN-FORMED (PIN) proteins, which are critical auxin efflux carriers nih.gov. Cryo-electron microscopy studies of Arabidopsis thaliana PIN8 with 4-CPA bound have provided a detailed map of the molecular interactions, showing how the synthetic auxin is recognized and moved across the cell membrane nih.gov. While 4-CPA is transported by PIN8, it demonstrates a lower affinity compared to the natural auxin IAA and the synthetic auxin 2,4-D nih.gov. This interaction confirms that 4-CPA directly engages with the plant's core auxin transport system to exert its effects.

Regulation of Plant Development Processes

By influencing fundamental cellular activities and hormonal balances, this compound significantly regulates key developmental processes in plants, affecting both reproductive and vegetative structures.

One of the most well-documented effects of this compound is its influence on reproductive development. It is widely used to promote fruit setting and subsequent fruit expansion ucanr.edu. Its ability to prevent the dropping of flowers and fruits is crucial for increasing yield in various crops, including tomatoes and peppers ucanr.edufrontiersin.org.

The compound is also capable of inducing parthenocarpy, which is the development of fruit without fertilization, resulting in seedless fruits biotrend.comucanr.eduresearchgate.netCurrent time information in Los Angeles, CA, US.. In grapes, for instance, 4-CPA can induce normal fruit setting after artificial emasculation, though it may result in the formation of immature or defective seeds nih.gov. Research indicates that 4-CPA stimulates the division of integument cells in grape ovules, which is consistent with auxin's known role in regulating integument development nih.gov. This direct influence on the cellular processes within reproductive organs underscores its effectiveness as a tool for managing fruit development.

Table 2: Effects of this compound on Plant Reproductive Development

| Developmental Process | Effect | Example Crop(s) | Reference(s) |

| Fruit Set | Promotes fruit setting; prevents flower and fruit drop. | Tomato, Pepper | ucanr.edufrontiersin.orgCurrent time information in Los Angeles, CA, US. |

| Parthenocarpy | Induces the formation of seedless fruits. | General | biotrend.comresearchgate.netCurrent time information in Los Angeles, CA, US. |

| Fruit Growth | Stimulates ovary expansion and increases fruit size. | Tomato | ucanr.eduCurrent time information in Los Angeles, CA, US. |

| Ovule Development | Stimulates division of integument cells. | Grape | nih.gov |

This compound also exerts significant control over vegetative growth and the differentiation of plant tissues. Its fundamental action of stimulating cell division and tissue differentiation drives the growth of various plant parts ucanr.edu. In studies on mulberry seedlings, treatment led to a notable increase in vegetative structures, including a higher number of shoots and buds and an expanded leaf area Current time information in Los Angeles, CA, US..

However, the compound's effects can be selective. For example, it has been used to inhibit the rooting of beans, demonstrating its capacity to modulate growth in a specific manner biotrend.comresearchgate.net. This modulation is a hallmark of auxin-like substances, which can either promote or inhibit growth depending on the specific plant tissue, the concentration applied, and the developmental stage of the plant. At excessively high concentrations, its growth-promoting properties are reversed, leading to a potent herbicidal effect that inhibits growth and can cause plant death biotrend.comresearchgate.netCurrent time information in Los Angeles, CA, US..

Impact on Photosynthetic Pigment Biosynthesis and Carbon Partitioning

This compound (4-CPA-Na) has been shown to influence the photosynthetic machinery and carbon allocation in plants. As a plant growth regulator, it can stimulate photosynthesis in leaves, thereby improving the plant's capacity for carbon supply nih.gov. This enhancement is linked to the role of sucrose, a primary product of photosynthesis, which provides the necessary carbon and energy for the growth of new tissues, such as buds nih.gov.

In studies on mulberry (Morus alba L.), exogenous application of 4-CPA-Na was found to be beneficial for leaf growth, which is associated with its effects on chlorophyll content nih.gov. By promoting photosynthesis, the compound helps ensure that developing parts of the plant receive an adequate supply of energy and carbon skeletons, which are essential for growth and development nih.gov.

Induction of Plant Defense Responses as a Chemical Elicitor

This compound and its acid form (4-CPA) can function as chemical elicitors, activating innate defense mechanisms in plants against herbivorous insects nih.govmdpi.comresearchgate.netnih.gov. This induced resistance is not reliant on direct toxicity to the pest but rather on the modulation of the plant's own defensive capabilities frontiersin.orgresearchgate.net. When applied to plants, 4-CPA can be absorbed by the roots and translocated, triggering a cascade of defense responses that enhance the plant's resistance to pests like the white-backed planthopper (Sogatella furcifera) in rice nih.govmdpi.comresearchgate.net.

Elicitation of Secondary Metabolite Accumulation (e.g., Flavonoids, Phenolamines)

One of the key defense responses induced by 4-CPA is the accumulation of secondary metabolites, which have anti-herbivore properties.

Flavonoids: In mulberry leaves, treatment with this compound significantly increased the content of several flavonoid compounds, including rutin, isoquercitrin, astragalin, and chlorogenic acid nih.gov. This increase is associated with the upregulation of key enzyme genes in the flavonoid biosynthetic pathway, such as phenylalanine ammonia lyase (PAL), 4-coumarate-CoA ligase (4CL), and chalcone (B49325) synthase (CHS) nih.gov.

Phenolamines (PAs): In rice plants, 4-CPA treatment has been shown to significantly elevate the levels of phenolamines nih.govmdpi.comresearchgate.net. Research demonstrated that out of 13 PAs measured, 10 showed significantly higher concentrations in plants treated with 4-CPA compared to control plants mdpi.com. The accumulation of these compounds contributes to the plant's chemical defense barrier against insect feeding nih.govmdpi.com.

| Compound | Plant Species | Effect of 4-CPA/4-CPA-Na Treatment | Reference |

|---|---|---|---|

| Rutin | Mulberry (Morus alba L.) | Significant increase | nih.gov |

| Isoquercitrin | Mulberry (Morus alba L.) | Significant increase | nih.gov |

| Astragalin | Mulberry (Morus alba L.) | Significant increase | nih.gov |

| Chlorogenic Acid | Mulberry (Morus alba L.) | Significant increase | nih.gov |

| Phenolamines | Rice (Oryza sativa) | Significant increase in 10 of 13 measured compounds | mdpi.com |

Modulation of Enzymatic Activities (e.g., Peroxidase)

The application of 4-CPA modulates the activity of key defense-related enzymes, particularly peroxidase (POD).

In mulberry leaves, treatment with this compound led to a gradual increase in both superoxide (B77818) dismutase (SOD) and POD activities over a 25-day period. Compared to the control, SOD activity in treated plants increased by 702.27% (versus 452.80% in control), and POD activity increased by 32.24% (versus 17.64% in control) nih.gov.

Similarly, in rice, 4-CPA treatment significantly increased POD activity nih.govmdpi.comresearchgate.net. This elevated enzyme activity is crucial for subsequent defense responses, including the formation of structural barriers nih.govusda.gov.

| Enzyme | Plant Species | Observation after 4-CPA/4-CPA-Na Treatment | Reference |

|---|---|---|---|

| Peroxidase (POD) | Mulberry (Morus alba L.) | 32.24% increase over 25 days | nih.gov |

| Superoxide Dismutase (SOD) | Mulberry (Morus alba L.) | 702.27% increase over 25 days | nih.gov |

| Peroxidase (POD) | Rice (Oryza sativa) | Significant increase in activity | nih.govmdpi.com |

Formation of Structural Defense Components (e.g., Lignin-like Polymers)

A significant aspect of 4-CPA-induced defense is the formation of physical, structural barriers that can impede insect feeding. Upon absorption by plant roots, 4-CPA is rapidly degraded to 4-chlorophenol (4-CP) nih.govmdpi.comresearchgate.net. The increased peroxidase (POD) activity, induced by 4-CPA, then utilizes hydrogen peroxide (H₂O₂) to catalyze the polymerization of 4-CP and other phenolics into lignin-like polymers nih.govmdpi.comusda.gov.

These polymers are deposited in the plant tissue, particularly in the parenchyma cells of the leaf sheath in rice, strengthening the stem mdpi.comresearchgate.net. This structural reinforcement is thought to create a barrier that prevents the stylet of piercing-sucking insects, like the planthopper, from reaching the nutrient-rich phloem nih.govmdpi.comresearchgate.net. Histochemical staining has confirmed the deposition of these lignin-like polymers in response to 4-CPA treatment mdpi.com.

Interactions with Herbivorous Insect Performance

The chemical and structural defenses induced by 4-CPA have direct negative consequences on the performance of herbivorous insects. The combination of accumulated flavonoids and phenolamines, along with the physical barrier of lignin-like polymers, interferes with insect feeding behavior nih.govmdpi.com.

Environmental Dynamics and Biotransformation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation of sodium 4-chlorophenoxyacetate (B1230714) primarily involves the action of light and powerful oxidizing agents generated through electrochemical processes. These methods can effectively transform the parent compound into simpler, less complex molecules.

The degradation of 4-chlorophenoxyacetic acid (4-CPA), the active form of its sodium salt in aqueous environments, can be initiated by sunlight. Photolysis in natural waters can lead to the formation of catechol and phenol (B47542). nih.gov This process is thought to occur through reactions with solvated electrons or hydroxyl radicals that are formed via the sensitization of naturally occurring substances in the water. nih.gov The identification of the formate (B1220265) ester of phenol as an intermediate suggests a free-radical mechanism rather than a direct hydrolytic cleavage. nih.gov It is noted that 4-CPA is susceptible to degradation upon exposure to sunlight, with a reported 30% loss in 24 hours. nih.gov

The photocatalytic degradation of 4-CPA can be significantly enhanced. In the presence of an iron(III) acetylacetonate (B107027) complex and hydrogen peroxide, irradiation at 365 nm, a wavelength absorbed by the iron complex but not directly by 4-CPA, leads to efficient degradation. nih.gov This process is initiated by the photoreduction of Fe(III) to Fe(II), which then participates in a Fenton-like reaction with hydrogen peroxide to produce highly reactive hydroxyl radicals. nih.gov The primary degradation intermediates identified in this system are phenol and 4-chlorophenol, which are subsequently mineralized with continued irradiation. nih.gov Similarly, heterogeneous photocatalysis using titanium dioxide (TiO₂) under irradiation also leads to the formation of 4-chlorophenol. scispace.com

Advanced electrochemical oxidation processes (AEOPs) are effective methods for the degradation of 4-CPA in aqueous solutions. nih.gov Techniques such as electro-Fenton (EF) and photoelectro-Fenton (PEF) utilize hydroxyl radicals, a powerful oxidant, to break down the organic molecule. nih.govresearchgate.net In these systems, hydrogen peroxide is electrogenerated and reacts with added ferrous ions (Fe²⁺) in what is known as the Fenton reaction. nih.gov

The photoelectro-Fenton process, which combines the electro-Fenton method with UV irradiation, has been shown to achieve complete mineralization of 4-CPA solutions. nih.gov The electro-Fenton process alone can achieve approximately 80% mineralization. nih.gov The degradation is significantly slower through anodic oxidation alone, even with electrogenerated hydrogen peroxide, highlighting the critical role of the Fenton-generated hydroxyl radicals. nih.gov

During these AEOPs, several aromatic intermediates are formed and subsequently degraded. The main identified aromatic intermediates include:

4-Chlorocatechol (B124253) nih.govacs.org

Further oxidation of these chlorinated intermediates results in the release of chloride ions into the solution. nih.gov The breakdown of the aromatic ring leads to the formation of various short-chain carboxylic acids. These have been identified through ion exclusion chromatography and include glycolic, glyoxylic, formic, malic, maleic, fumaric, and oxalic acids. nih.gov The superior mineralization rate of the photoelectro-Fenton process is attributed to the rapid photodecomposition of complexes formed between ferric ions (Fe³⁺) and these carboxylic acids, particularly oxalic acid, under UV light. nih.gov

Table 1: Intermediates in Abiotic Degradation of 4-CPA

| Degradation Process | Aromatic Intermediates | Carboxylic Acid Intermediates | Reference |

|---|---|---|---|

| Photo-induced Transformation | Phenol, 4-Chlorophenol, Catechol | Not specified | nih.govnih.govscispace.com |

| Electro-Fenton / Photoelectro-Fenton | 4-Chlorophenol, 4-Chlorocatechol, Hydroquinone | Glycolic acid, Glyoxylic acid, Formic acid, Malic acid, Maleic acid, Fumaric acid, Oxalic acid | nih.govacs.org |

Microbial Biodegradation Pathways

Microorganisms in soil and water are central to the breakdown of sodium 4-chlorophenoxyacetate, employing specific enzymatic systems to catabolize the compound.

A variety of bacteria capable of utilizing 4-CPA as a source of carbon and energy have been isolated from soil. Several bacterial genera are prominent in the degradation of this compound. These include:

Pseudomonas : A pseudomonad was one of the first organisms identified to grow on 4-CPA as the sole carbon source. nih.gov Pseudomonas cepacia has also been shown to degrade related phenoxyacetates. nih.gov

Cupriavidus : Cupriavidus sp. DL-D2 can utilize 4-CPA for growth. nih.gov

Burkholderia : Isolates from agricultural soils capable of degrading 4-CPA have been identified as belonging to the Burkholderia genus. jmicrobiol.or.kr

Sphingomonas and Bradyrhizobium : These genera have been identified as containing strains that can degrade phenoxyacetic acid herbicides. nih.govplos.orgjst.go.jp

Fungal strains have also been shown to participate in the degradation of phenoxy acid herbicides. For instance, the endophytic fungus Phomopsis sp., isolated from common guava, can effectively degrade the related compound 4-chloro-2-methylphenoxyacetic acid (MCPA). aloki.hu

The microbial degradation of chlorophenoxyacetic acids is initiated by specific enzymes encoded by well-characterized gene clusters.

The tfdA gene is a key component in the degradation pathway of many phenoxy acid herbicides. nih.gov It encodes an α-ketoglutarate-dependent dioxygenase that catalyzes the initial cleavage of the ether bond of the side chain, typically producing the corresponding phenol. nih.govnih.gov The tfdA gene is known to be involved in the first step of the degradation of MCPA and is found in various soil bacteria. nih.govresearchgate.net

A novel degradation pathway has been identified in Cupriavidus sp. DL-D2, which involves the cpd gene cluster . nih.gov This strain can grow on 4-CPA but not on 4-chlorophenol, suggesting a different initial catabolic step. nih.gov The cpd gene cluster includes:

cpdA/cpdB : These genes encode a dioxygenase belonging to the Rieske non-heme iron oxygenase family. This enzyme is responsible for the initial degradation of 4-CPA, converting it directly to 4-chlorocatechol. nih.gov

cpdC : This gene encodes an aromatic cleavage enzyme that further transforms 4-chlorocatechol into 3-chloromuconate. nih.gov

Other gene clusters, such as the cad genes , are also involved in the degradation of phenoxyacetic acids. In some Bradyrhizobium and Sphingomonas strains, cadA and cadB genes are essential for the initial conversion of the herbicide to its corresponding phenol derivative. plos.orgasm.org

The microbial breakdown of 4-CPA proceeds through a series of metabolic intermediates. The specific pathway can vary depending on the microorganism and the enzymes involved.

One well-documented pathway, identified in a Pseudomonas strain, proposes the following sequence:

4-Chlorophenoxyacetate is first hydroxylated to form 4-chloro-2-hydroxyphenoxyacetate . nih.gov

This intermediate is then converted to 4-chlorocatechol . nih.gov

The aromatic ring of 4-chlorocatechol is cleaved to produce cis,cis-β-chloromuconate . nih.gov

Subsequent steps involve the formation of γ-carboxymethylene-Δαβ-butenolide , which is further metabolized to compounds that can enter central metabolic pathways. nih.gov

Notably, in this pathway, 4-chlorophenol was not metabolized by the cells grown on 4-CPA, indicating it is not an intermediate in this specific sequence. nih.gov

However, in other microbial systems, 4-chlorophenol is a key initial metabolite. nih.gov The cleavage of the ether bond of 4-CPA by enzymes like the TfdA dioxygenase leads directly to the formation of 4-chlorophenol. nih.gov

In the pathway mediated by the cpd gene cluster in Cupriavidus sp. DL-D2, the degradation proceeds differently:

4-Chlorophenoxyacetic acid is directly converted to 4-chlorocatechol by the CpdA/CpdB dioxygenase. nih.gov

4-Chlorocatechol is then cleaved by the CpdC enzyme to form 3-chloromuconate . nih.gov

Table 2: Microbial Degradation Pathways and Key Metabolites of 4-CPA

| Microorganism/Pathway | Key Genes/Enzymes | Metabolic Sequence | Reference |

|---|---|---|---|

| Pseudomonas sp. | Not specified | 4-Chlorophenoxyacetate → 4-Chloro-2-hydroxyphenoxyacetate → 4-Chlorocatechol → cis,cis-β-Chloromuconate → γ-Carboxymethylene-Δαβ-butenolide | nih.gov |

| Cupriavidus sp. DL-D2 | cpd gene cluster (CpdA/B, CpdC) | 4-Chlorophenoxyacetic acid → 4-Chlorocatechol → 3-Chloromuconate | nih.gov |

| General TfdA-mediated pathway | tfdA (α-ketoglutarate-dependent dioxygenase) | 4-Chlorophenoxyacetic acid → 4-Chlorophenol | nih.gov |

Environmental Factors Influencing Microbial Transformation

The transformation and degradation of 4-chlorophenoxyacetate in the environment are predominantly driven by microbial activity. globalscienceresearchjournals.org The rate and extent of this biodegradation are significantly influenced by a variety of environmental factors, including temperature, pH, oxygen availability, and the presence of other nutrients. globalscienceresearchjournals.orgijpab.com

Microbial degradation is the most critical process for the breakdown of related phenoxyacetic acids like MCPA in soil. canada.ca The efficiency of this process is dependent on optimal conditions for microbial growth and enzymatic activity. Studies have shown that both bacteria and fungi are capable of degrading these compounds. aloki.hunih.gov For instance, the fungus Phomopsis sp. can effectively degrade MCPA across a broad pH range of 4 to 9 and at temperatures between 20°C and 40°C. aloki.hu Similarly, the bacterium Enterobacter sp. strain SE08 has been shown to degrade MCPA, with optimal conditions identified at a pH of 6.0 and a temperature of 30°C. nih.gov

The presence of oxygen is a crucial factor, with microbial transformation being significantly faster under aerobic conditions. canada.canih.gov In the absence of oxygen, such as in anaerobic sediments or waterlogged soils, the biotransformation of compounds like MCPA is negligible, leading to long-term persistence. canada.cagreenpeace.toulster.ac.uk Soil moisture is another vital component, with adequate moisture being necessary for significant microbial degradation to occur. canada.ca

Furthermore, the availability of other carbon and nitrogen sources can enhance the microbial breakdown of these compounds. The addition of glucose and yeast extract was found to significantly increase the degradation of MCPA by Enterobacter sp. strain SE08. nih.gov Conversely, under limiting environmental conditions, such as low temperature and moisture, mineralization of MCPA decreases significantly. geo-leo.de However, under these stressful conditions, microorganisms may exhibit an increase in carbon use efficiency (CUE), suggesting a shift toward anabolic processes like carbon storage rather than complete breakdown. geo-leo.de

Table 1: Optimal Conditions for Microbial Degradation of Phenoxyacetic Acids This table is interactive. You can sort and filter the data.

| Microorganism | Compound | Optimal pH | Optimal Temperature (°C) | Other Factors | Source(s) |

|---|---|---|---|---|---|

| Enterobacter sp. SE08 | MCPA | 6.0 | 30 | Enhanced by glucose & yeast extract | nih.gov |

| Phomopsis sp. E41 | MCPA | 6.0 | 35 | Wide tolerance (pH 4-9, Temp 20-40°C) | aloki.hu |

| Cupriavidus pinatubonensis BJ71 | 2,4-D | 7.0 | 30 | Requires specific inoculation volume | mdpi.com |

| General Soil Microbes | MCPA | >6.3 (Neutral) | Not specified | Requires oxygen and moisture | canada.ca |

Transport and Distribution in Environmental Compartments

Soil Mobility and Adsorption Characteristics

This compound, existing as an anion in typical soil environments, is characterized by high mobility and weak adsorption to soil particles. ulster.ac.ukplos.org Its transport and distribution are primarily governed by its adsorption-desorption behavior, which is influenced by soil properties such as organic matter content, pH, and texture. canada.cafao.org

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil. A low Koc value indicates weak adsorption and high mobility. For MCPA, Koc values have been reported in the range of 50 to 62 L/kg, confirming its high potential for movement within the soil profile. plos.org The soil-water distribution coefficient (Kd), which is a measure of the ratio of the chemical sorbed to the soil to the chemical dissolved in the soil solution, is also relatively low for phenoxyacetic acids, indicating a high potential for leaching. acs.org

Several key factors influence the adsorption of 4-chlorophenoxyacetate:

Soil Organic Matter (SOM): Adsorption is strongly and positively correlated with the organic matter or organic carbon content of the soil. canada.cafao.orgresearchgate.net Soils with higher organic matter content exhibit greater adsorption and thus reduced mobility of the herbicide. canada.ca

pH: Soil pH plays a critical role. As a weak acid with a pKa of approximately 3.1-3.56, 4-chlorophenoxyacetate exists predominantly in its anionic form at typical soil pH values (5-8). plos.orgnih.gov This negative charge results in electrostatic repulsion from negatively charged clay and organic matter surfaces, contributing to its high mobility. researchgate.net Adsorption increases as the soil pH decreases toward the compound's pKa. fao.orghzdr.de

Clay and Mineral Content: While organic matter is often the dominant sorbent, iron and aluminum oxides can also significantly contribute to the adsorption of phenoxy acid herbicides, particularly in soils with low organic content. acs.orghzdr.de

The high mobility of 4-chlorophenoxyacetate means it generally does not leach far below the topsoil layer (e.g., 15 cm) in significant amounts under normal field conditions, primarily due to rapid microbial degradation. canada.ca However, its weak adsorption means that under conditions of heavy rainfall or in soils with low organic matter, it has the potential to be transported into groundwater. canada.canih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For 4-CPA, liquid and gas chromatography are the most prominent methods.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 4-CPA due to its versatility and applicability to non-volatile and thermally labile compounds. oup.com The separation is typically achieved on a stationary phase, with a liquid mobile phase carrying the sample through the column.

Research has demonstrated the use of mixed-mode columns for the analysis of 4-CPA, which is hydrophobic and acidic in nature. helixchrom.com By employing a reversed-phase anion-exchange mode, the retention time, selectivity, and resolution of the 4-CPA peak can be adjusted by modifying the mobile phase composition, specifically the amount of acetonitrile (B52724) (ACN), buffer concentration, and buffer pH. helixchrom.comsielc.comsielc.com Various detectors can be coupled with HPLC for the detection of 4-CPA, including Ultraviolet (UV), Mass Spectrometry (MS), Charged Aerosol Detector (CAD), and Evaporative Light Scattering Detector (ELSD). helixchrom.com

A specific method for the analysis of 4-CPA and other acidic compounds involves the use of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample preparation. sielc.com This approach is followed by HPLC analysis, where the retention of 4-CPA can be controlled using different types of columns. sielc.com By utilizing a gradient elution with both organic and ionic components in the mobile phase, this method allows for the rapid separation of multiple pesticides and is compatible with LC/MS detection. sielc.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Obelisc R, 2.1x150 mm, 5 µm, 100A | Obelisc R, 2.1x150 mm, 5 µm, 100A | Primesep 100, 2.1x150 mm, 5 µm, 100A |

| Mobile Phase | Gradient MeCN – 25-70%, 15 min, 7 min hold | Gradient MeCN – 10-70%, 15 min, 7 min hold | Gradient MeCN – 10-70%, 15 min, 7 min hold |

| Buffer | Gradient AmAc pH 3.0- 30-60 mM, 15 min, 7 min hold | Gradient AmAc pH 3.0- 20-60 mM, 15 min, 7 min hold | Gradient AmAc pH 3.0- 20-60 mM, 15 min, 7 min hold |

| Flow Rate | 0.4 ml/min | 0.4 ml/min | 0.4 ml/min |

| Detection | UV, 270 nm | UV, 270 nm | UV, 270 nm |

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. Due to the high polarity of phenoxyacetic acids like 4-CPA, direct analysis by GC is often impractical. oup.com Therefore, a derivatization step is typically required to convert the analyte into a more volatile and less polar compound. oup.com Common derivatization methods include the formation of alkyl esters, such as methylation with dimethylsulfate. oup.com

A sensitive GC-MS procedure has been developed for phenoxy acid herbicides through triphasal extractive pentafluorobenzylation. nih.gov This method involves the extraction of the analyte as its pentafluorobenzyl (PFB) derivative, which can then be analyzed by GC with electron-capture detection (GC-ECD) or by full-scan GC-MS. nih.gov The use of an internal standard, such as 2,3-Dichlorophenoxyacetic acid, can improve the reproducibility of the assay. oup.com Quantitative analysis in GC is based on the principle that the peak height and the area under the peak are proportional to the amount of the analyte injected into the column. libretexts.org

| Parameter | Description |

|---|---|

| Derivatization Reagent | Pentafluorobenzyl bromide |

| Extraction Solvent | Toluene |

| Detection Method | GC with Electron-Capture Detection (GC-ECD) or GC-Mass Spectrometry (GC-MS) |

| Detection Limit (GC-ECD) | 0.05-0.10 microgram/mL |

| Detection Limit (GC-MS, full-scan) | 0.13-0.25 microgram/mL |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC. This technique combines the high separation efficiency of UPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry. measurlabs.com

A rapid, highly sensitive, and selective UPLC-MS/MS method has been developed for the identification and quantification of the related herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) in various matrices. nih.gov The methodology involves extraction with acetonitrile followed by a cleanup step. nih.gov For detection, electrospray ionization in the negative-ion mode is often used, monitoring specific precursor-product ion transitions to ensure maximum confidence in the results. nih.gov For instance, for MCPA, the ion at m/z 141 was monitored for quantitation, while the parent ion at m/z 199 was also measured. nih.gov Similar principles are applied for the analysis of 4-CPA in food products like strawberries. researchgate.net

| Parameter | Description |

|---|---|

| Extraction Solvent | Acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI) - Negative Ion Mode |

| Quantitation Ion (m/z) | 141 |

| Parent Ion (m/z) | 199 |

| LOD in Wheat Plants | 0.005 mg/kg |

| LOQ in Wheat Plants | 0.02 mg/kg |

Spectroscopic Characterization Methods

Spectroscopic methods are invaluable for elucidating the molecular structure of compounds. Nuclear Magnetic Resonance and Infrared Spectroscopy are key techniques used in the characterization of 4-chlorophenoxyacetic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are used to characterize 4-chlorophenoxyacetic acid.

¹H NMR spectroscopy gives information about the number and types of hydrogen atoms in a molecule. slideshare.net For 4-chlorophenoxyacetic acid, distinct peaks are observed in the ¹H NMR spectrum corresponding to the different protons in the molecule. The chemical shifts of these protons provide clues about their chemical environment. For example, the protons on the aromatic ring will have different chemical shifts from the protons on the acetic acid moiety.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. slideshare.net Each unique carbon atom in the 4-chlorophenoxyacetic acid structure will give a distinct signal in the ¹³C NMR spectrum.

| Chemical Shift (ppm) | Assignment |

|---|---|

| 4.65 | -O-CH₂-COOH |

| 6.9 | Aromatic Protons |

| 7.26 | Aromatic Protons |

| 11 | -COOH |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-chlorophenoxyacetic acid shows characteristic absorption bands corresponding to the various bonds within the molecule.

The presence of a carboxylic acid group is indicated by a broad O-H stretching band and a strong C=O (carbonyl) stretching band. The aromatic ring will also exhibit characteristic C-H and C=C stretching vibrations. The C-O ether linkage and the C-Cl bond will also have specific absorption frequencies. Fourier-Transform Infrared (FTIR) spectroscopy is a commonly used technique for obtaining high-quality IR spectra. plos.org The sample can be prepared as a KBr wafer for analysis. nih.gov

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | Broad band, typically in the range of 2500-3300 |

| C=O (Carboxylic Acid) | Strong absorption, typically around 1700-1725 |

| C-O (Ether) | Absorption in the range of 1000-1300 |

| C=C (Aromatic) | Absorptions in the range of 1400-1600 |

| C-Cl | Absorption typically in the range of 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantitative analysis of Sodium 4-chlorophenoxyacetate (B1230714) in aqueous solutions. This technique measures the absorption of ultraviolet or visible light by the compound, which is directly proportional to its concentration, a principle described by the Beer-Lambert Law.

In an aqueous solution, Sodium 4-chlorophenoxyacetate exists as the 4-chlorophenoxyacetate anion. The analysis of the closely related 4-chlorophenoxyacetic acid in water reveals characteristic absorption maxima that are indicative of the electronic transitions within the molecule's aromatic ring and carboxylate group. Detailed spectral analysis in a 0.1 N hydrochloric acid solution in water shows a primary maximum absorption peak (λmax) at 278 nm. nih.gov A secondary, less intense absorption, known as a shoulder, is also observed at 284 nm. nih.gov These wavelengths are characteristic of the chromophore and can be used for quantitative measurements, provided that interfering substances that absorb in the same region are absent or removed during sample preparation.

Table 1: UV Absorption Maxima for 4-chlorophenoxyacetic acid in Aqueous Solution

| Wavelength (nm) | Type of Absorption |

| 278 | Maximum Peak (λmax) |

| 284 | Shoulder |

Data derived from studies on 4-chlorophenoxyacetic acid, the acidic form of the analyte.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that provides high sensitivity and selectivity for the identification and quantification of this compound. It functions by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). When coupled with a separation technique like liquid chromatography (LC), LC-MS/MS (tandem mass spectrometry) becomes a definitive method for analyzing the compound in complex mixtures.

For the analysis of this compound, the molecule is typically ionized using negative mode electrospray ionization (ESI-). In this mode, the molecule loses a proton to form the deprotonated anion, [M-H]⁻, which corresponds to the 4-chlorophenoxyacetate ion. This precursor ion has a measured mass-to-charge ratio (m/z) of approximately 185.0011. nih.gov

In tandem mass spectrometry (MS/MS), this precursor ion is selected and fragmented to produce characteristic product ions. This fragmentation pattern serves as a molecular fingerprint, enhancing the certainty of identification. A common fragmentation product observed for the 4-chlorophenoxyacetate anion is the ion at m/z 126.9956, which corresponds to the 4-chlorophenoxide ion. nih.gov The monitoring of these specific precursor-to-product ion transitions allows for highly selective and sensitive quantification, even at trace levels.

Table 2: Key Mass Spectrometry Parameters for 4-chlorophenoxyacetate Anion

| Parameter | Value |

| Ionization Mode | Negative Electrospray (ESI-) |

| Precursor Ion (m/z) | ~185.0011 |

| Primary Product Ion (m/z) | ~126.9956 |

Data based on the analysis of the 4-chlorophenoxyacetate anion.

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of this compound in complex matrices such as soil, water, and biological tissues necessitates robust sample preparation and extraction protocols. The primary goal of these procedures is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for instrumental analysis.

For aqueous samples, a common technique is solid-phase extraction (SPE) . In this method, the water sample is passed through a cartridge containing a solid adsorbent. For phenoxyacetic acids, C18 cartridges are frequently used. The analyte is retained on the sorbent while more polar impurities are washed away. The retained compound is then eluted with a small volume of an organic solvent, effectively concentrating the analyte and cleaning up the sample.

In the case of solid matrices like soil, an initial extraction step is required. An effective approach involves extraction with an alkaline solution, which ensures the herbicide is in its more water-soluble salt form. This can be followed by acidification of the extract to convert the salt back to the acid form, which can then be extracted into an organic solvent or cleaned up using SPE.

A widely used and efficient method for various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. A modified QuEChERS procedure for acid herbicides involves adding water to the sample, followed by extraction with acetonitrile containing formic acid. Subsequently, a salting-out step is performed by adding a mixture of magnesium sulfate (B86663) and sodium chloride, which forces the analyte from the aqueous phase into the acetonitrile layer. This acetonitrile extract can then be directly analyzed by LC-MS/MS after dilution.

Thermoanalytical Characterization of Complexes

Thermoanalytical techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition of materials. These methods provide valuable information on dehydration, decomposition temperatures, and the nature of thermal events (endothermic or exothermic).

Dehydration: The first step involves the loss of water molecules of hydration. This is an endothermic process that occurs at relatively low temperatures.

Decomposition: Following dehydration, the anhydrous complex decomposes at higher temperatures. This process involves the combustion of the organic ligand and is characterized by a significant mass loss, ultimately yielding the respective metal oxide as the final residue. scielo.br The combustion of the organic part is an exothermic process. scielo.br

For example, the nickel(II) 4-chlorophenoxyacetate complex decomposes to nickel(II) oxide (NiO) in the temperature range of 583-833 K. scielo.br The total mass loss observed in the TGA curve corresponds to the theoretical mass loss for the formation of the metal oxide. scielo.br These studies demonstrate that the 4-chlorophenoxyacetate ligand is thermally stable up to several hundred degrees Celsius before undergoing oxidative decomposition. The melting point of this compound itself has been reported to be in the range of 154-156 °C.

Table 3: General Thermal Decomposition Steps for Metal 4-chlorophenoxyacetate Complexes

| Decomposition Step | Process | Thermal Event Type |

| 1 | Loss of Water of Hydration | Endothermic |

| 2 | Combustion of Organic Ligand | Exothermic |

Data based on studies of transition metal complexes of 4-chlorophenoxyacetate.

X-ray Diffraction Analysis of Crystalline Forms

X-ray Diffraction (XRD) is the definitive technique for determining the crystal structure of solid materials. For polycrystalline powders, Powder X-ray Diffraction (PXRD) provides a characteristic diffraction pattern based on the arrangement of atoms in the crystal lattice. This pattern is a fingerprint of the crystalline solid, defined by the positions (in terms of the diffraction angle, 2θ) and intensities of the diffraction peaks.

The analysis of 4-chlorophenoxyacetate compounds using XRD has been demonstrated in the characterization of its complexes. scielo.br Studies on the 4-chlorophenoxyacetates of Mn(II), Co(II), Ni(II), and Cu(II) confirm that these compounds are crystalline solids. scielo.br The XRD patterns of these materials are used to confirm their structure and phase purity.

According to Bragg's Law (nλ = 2d sinθ), the positions of the diffraction peaks are related to the d-spacing, which is the distance between parallel planes of atoms in the crystal lattice. latech.edu The set of d-spacings and their corresponding intensities is unique to a specific crystalline phase. While a specific, indexed powder diffraction pattern for pure this compound is not detailed in the available literature, the technique remains the primary method for its solid-state structural characterization. The analysis would involve recording the diffraction pattern of a powdered sample and identifying the 2θ values and relative intensities of the diffraction peaks to characterize its crystalline form. latech.edu

Future Directions and Emerging Research Avenues

Exploration of Structure-Activity Relationships for Novel Auxin Analogs

The efficacy of Sodium 4-chlorophenoxyacetate (B1230714) as a synthetic auxin is intrinsically linked to its molecular structure, which mimics that of the natural plant hormone indole-3-acetic acid (IAA). medchemexpress.comnih.gov This mimicry allows it to bind to auxin receptors and elicit a physiological response. medchemexpress.com Research in this area focuses on understanding the precise relationship between the chemical structure of phenoxyacetic acid derivatives and their biological activity to design novel analogs with improved or more specific functions.

The core structure of phenoxyacetic acid compounds, including 4-chlorophenoxyacetic acid (4-CPA), the acidic form of the sodium salt, consists of a phenyl ring linked to a carboxylic acid group via an ether bond. researchgate.netnih.gov The specific activity of these compounds is determined by the nature and position of substituents on the phenyl ring. Several chlorinated derivatives of phenoxyacetic acid are known to function as auxin modulators. researchgate.net

Structure-activity relationship (SAR) studies have shown that modifications to this structure can significantly alter the binding affinity to different auxin co-receptors, such as the TIR1/AFB family of proteins. nih.gov For example, different phenoxy-carboxylate auxins like MCPA and mecoprop (B166265) exhibit varied binding affinities to receptors like TIR1, AtAFB2, and AtAFB5. nih.gov The exploration of these relationships is crucial for developing new compounds that could offer more targeted effects, such as tissue-specific growth promotion or enhanced herbicidal activity against specific weed species, while minimizing off-target effects. By systematically altering the substituents on the phenoxy ring, researchers aim to create a new generation of auxin analogs with tailored functionalities for advanced agricultural and biotechnological applications. researchgate.net

| Compound Family | Key Structural Feature | Impact on Activity | Reference |

|---|---|---|---|

| Phenoxy-carboxylates | Substituents on the phenoxy ring | Affects binding affinity to different TIR1/AFB co-receptors, influencing biological response. | nih.gov |

| Benzoates | Benzoic acid structure | Generally shows lower binding affinity to auxin receptors compared to phenoxy-carboxylates. | nih.gov |

| Conjugated Auxins | Auxin molecule linked to another chemical moiety via an amide bond | Can act as "masked" auxins, potentially improving delivery and release within the plant. | researchgate.net |

Advanced Bio-Elicitor Applications in Plant Resilience Enhancement

A promising area of research is the use of Sodium 4-chlorophenoxyacetate as a bio-elicitor to enhance plant resilience against pests and diseases. Bio-elicitors are compounds that trigger a defense response in plants, effectively "priming" them to better withstand subsequent attacks. mdpi.comfrontiersin.org

Recent studies have demonstrated that the exogenous application of 4-CPA can induce chemical defenses in rice plants against the white-backed planthopper (Sogatella furcifera). mdpi.com The research found that 4-CPA treatment modulated the activity of peroxidase (POD), an important defense-related enzyme, and induced the deposition of lignin-like polymers. mdpi.com These polymers are thought to act as a physical barrier, preventing the insect's stylet from reaching the phloem. mdpi.com Furthermore, 4-CPA treatment increased the levels of defense-related secondary metabolites, including flavonoids and phenolamines. mdpi.com

Similarly, research on mulberry (Morus alba L.) leaves showed that treatment with this compound (4-CPANa) not only promoted growth but also enhanced the biosynthesis of flavonoids. nih.gov The study observed that 4-CPANa treatment led to a significant increase in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and peroxidase (POD), which play a crucial role in mitigating oxidative stress during pest or pathogen attacks. nih.gov These findings highlight the potential of this compound to be used not just as a growth regulator, but as a tool to bolster the innate defense mechanisms of crops, offering a potential alternative or supplement to traditional pesticides. mdpi.com

| Plant Species | Pest/Stress | Observed Effect of 4-CPA/4-CPANa | Key Findings | Reference |

|---|---|---|---|---|

| Rice (Oryza sativa) | White-backed planthopper | Induced chemical defense and resistance | Increased POD activity, lignin (B12514952) deposition, and accumulation of flavonoids and phenolamines. | mdpi.com |

| Mulberry (Morus alba L.) | General growth and defense | Promoted growth and flavonoid biosynthesis | Increased activity of antioxidant enzymes SOD and POD. | nih.gov |

Biotechnological Strategies for Environmental Remediation and Bioremediation

The widespread use of phenoxy herbicides has led to concerns about soil and water contamination. Biotechnological strategies, particularly bioremediation, offer an environmentally friendly and cost-effective approach to degrade these compounds. researchgate.netnih.gov Bioremediation utilizes microorganisms, such as bacteria and fungi, to break down hazardous substances into less toxic or non-toxic compounds. minarjournal.comjournalajee.com

Research has shown that various soil microbes are capable of metabolizing and degrading chlorophenoxyacetate herbicides. researchgate.net Specific bacterial strains have been identified that can use 4-chlorophenoxyacetate as a carbon source. The metabolic pathway often involves enzymatic cleavage of the ether bond, followed by the degradation of the resulting aromatic and aliphatic fragments. For instance, one proposed pathway for the breakdown of 4-chlorophenoxyacetate involves its conversion to 4-chloro-2-hydroxyphenoxyacetate and then to 4-chlorocatechol (B124253). researchgate.net

Bioremediation techniques can be applied in situ (at the contaminated site) or ex situ (where contaminated material is moved for treatment). nih.govminarjournal.com In situ methods include biostimulation, where the growth of indigenous degrading microbes is stimulated by adding nutrients, and bioaugmentation, which involves introducing specialized microbes to the site. minarjournal.com Ex situ techniques may involve the use of bioreactors, where conditions can be optimized to enhance the degradation rate of compounds like this compound. minarjournal.com Beyond bioremediation, other advanced remediation technologies such as heterogeneous photocatalysis and Fenton oxidation have also been successfully used to degrade 4-chlorophenoxyacetic acid. mdpi.com

| Remediation Strategy | Description | Mechanism for 4-Chlorophenoxyacetate | Reference |

|---|---|---|---|

| Bioremediation (Microbial Degradation) | Use of microorganisms (bacteria, fungi) to break down pollutants. | Enzymatic breakdown of the compound, often starting with ether linkage cleavage, into less toxic substances. | researchgate.net |

| Biostimulation | An in situ technique that enhances the activity of native microbes by adding nutrients and oxygen. | Stimulates existing soil bacteria capable of degrading chlorophenoxyacetates. | minarjournal.com |

| Bioaugmentation | An in situ technique involving the introduction of specific, highly efficient degrading microbes to a contaminated site. | Adds specialized bacterial strains known to metabolize 4-chlorophenoxyacetate. | minarjournal.com |

| Advanced Oxidation Processes (e.g., Fenton oxidation) | Chemical treatment processes that generate highly reactive hydroxyl radicals to destroy contaminants. | Degrades 4-chlorophenoxyacetic acid into inorganic ions, CO₂, and H₂O. | mdpi.com |

Multi-Omics Approaches in Plant-Compound Interactions

To gain a deeper, systems-level understanding of how plants respond to this compound, researchers are beginning to employ multi-omics approaches. This involves the comprehensive analysis of various biological molecules, including genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics).

While dedicated multi-omics studies on this compound are still emerging, existing research provides a foundation. For example, investigations into its bio-elicitor effects have utilized transcriptomics to analyze the expression levels of genes involved in defense pathways. The study on rice defense against planthoppers analyzed the expression of genes encoding for peroxidases and those that generate hydrogen peroxide. mdpi.com Similarly, research on mulberry leaves investigated changes in the expression of genes involved in the flavonoid biosynthetic pathway following treatment with the compound. nih.gov

Metabolomics, the study of the complete set of small-molecule metabolites, has also been applied. The identification of increased levels of flavonoids and phenolamines in rice treated with 4-CPA is a direct application of metabolomic analysis. mdpi.com By integrating these "omics" datasets, researchers can construct detailed models of the molecular networks that are perturbed by this compound. This holistic view can reveal novel mechanisms of action, identify new gene targets for improving plant traits, and provide a more complete picture of the compound's influence on plant physiology, from gene expression to metabolic output.

Q & A

Q. Methodology :

- Co-precipitation : Add 0.1 mol/dm³ ammonium 4-chlorophenoxyacetate (pH ≈ 5) to hot nitrate solutions of transition metals (e.g., Mn(II), Co(II), Ni(II), Cu(II)) .

- Purification : Filter the precipitate, wash with hot water/methanol to remove ammonium ions, and dry at 303 K until constant mass.

- Characterization : Use elemental analysis (CHN, Schoniger method for Cl) and thermal gravimetry (TG) to confirm composition. For example, Ni(II) complexes lose four water molecules at 347–406 K during dehydration .

Basic: How to quantify this compound in biological samples using LC-MS/MS?

Q. Methodology :

- Sample Preparation : Extract residues from tissues (e.g., mouse liver) using acetonitrile/water mixtures. Cleanup via solid-phase extraction (SPE) .

- Instrumentation : Employ reversed-phase C18 columns with mobile phases of methanol and 0.1% formic acid. Use MRM (multiple reaction monitoring) for quantification .

- Validation : Spike recovery tests (e.g., 78.93% recovery in human serum ) and calibration curves (linear range: 0.1–50 µg/mL) ensure accuracy.

Advanced: What mechanisms govern the thermal decomposition of this compound metal complexes?

Q. Key Findings :

- Dehydration : Metal hydrates (e.g., Ni(II) tetrahydrate) lose water in one step (endothermic, 347–406 K) .

- Oxidation : Anhydrous complexes decompose exothermically. For Ho(III), decomposition at 573–1223 K forms Ho₂O₃ as the final product .

- Intermediate Phases : Gd(III) forms GdOCl at 573–923 K before converting to Gd₂O₃ . Mass loss aligns with theoretical calculations (e.g., 84.6% observed vs. 85.1% calculated for NiO formation ).

Advanced: How to design controlled-release systems using layered double hydroxide (LDH) nanocomposites?

Q. Methodology :

- Synthesis : Direct co-precipitation of Zn-Al-LDH with 4CPA at pH 7.5. Confirm intercalation via PXRD (basal spacing expands from 8.9 Å to 20.1 Å) and FTIR .

- Release Kinetics : Study in aqueous sodium carbonate (0.0001–0.0005 M). Sustained release occurs after 600 min, with pH-dependent profiles (75% release at pH 3 vs. 57% at pH 12) .

- Structure-Activity : Bulkier analogs (e.g., 2,4-dichlorophenoxyacetate) release faster due to steric effects .

Basic: What in vivo models are appropriate for assessing acute toxicity of this compound?

Q. Methodology :

- Acute Toxicity : Administer doses (e.g., 0.344 mg/kg) to mice via gavage. Monitor mortality, organ weight changes, and histopathology (e.g., liver necrosis ).

- Residue Analysis : Use LC-MS/MS to detect residues in blood/urine. Accumulative toxicity studies require 28-day exposure protocols .

Advanced: How does photolysis affect the stability of this compound derivatives?

Q. Key Findings :

- Photodegradation : Vycor-filtered UV irradiation of methyl 4-chlorophenoxyacetate yields 2-hydroxyphenylacetic acid (40%), 4-hydroxyphenylacetic acid (21%), and phenol (10%) .

- Solvent Effects : Pyrex-filtered light in water causes hydrolysis to 4- and 2-chlorophenoxyacetic acids .

- Analytical Monitoring : Track degradation via HPLC-UV at 254 nm and GC-MS for volatile byproducts.

Basic: What are the common analytical challenges in detecting this compound in agricultural products?

Q. Challenges & Solutions :

- Matrix Interference : Bean sprout extracts contain pigments and sugars. Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) for cleanup .

- Detection Limits : Achieve LOQs of 0.01 mg/kg via LC-MS/MS with isotope dilution (e.g., d₅-4CPA as internal standard) .

- Validation : Cross-check with ELISA kits to resolve false positives (e.g., 16.7% detection rate in bean sprouts ).

Advanced: How to reconcile conflicting data on environmental exposure levels and health risks?

Q. Case Study :

- Human Serum Levels : Liu et al. (2016) reported 5.594 ± 23.45 µg/L in metabolic liver disease patients, but high variability (SD ±23.45) complicates risk assessment .

- Resolution Strategies :

- Meta-Analysis : Compare datasets (e.g., 0.344 mg/kg in agricultural samples vs. 0.277 mg/kg in mice ).

- Cohort Studies : Stratify by demographics (e.g., regional differences in bean sprout contamination ).

- Exposure Biomarkers : Use urinary metabolites (e.g., 4-chlorophenol) to correlate intake with toxicity endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.